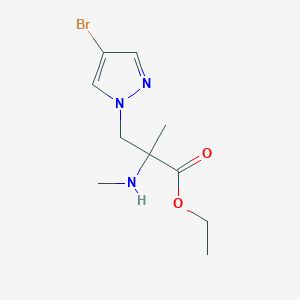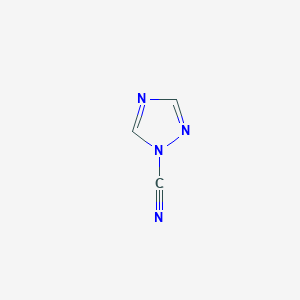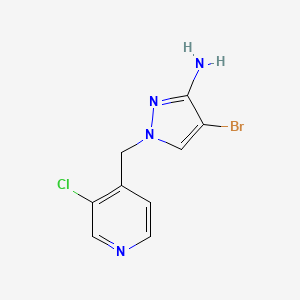
4-Bromo-1-((3-chloropyridin-4-yl)methyl)-1h-pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-1-((3-chloropyridin-4-yl)methyl)-1H-pyrazol-3-amine is a heterocyclic compound that features both bromine and chlorine substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-((3-chloropyridin-4-yl)methyl)-1H-pyrazol-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloropyridine and 4-bromo-1H-pyrazole.
Formation of Intermediate: The 3-chloropyridine is first reacted with a suitable reagent to introduce a methyl group at the 4-position, forming 3-chloropyridin-4-ylmethyl.
Coupling Reaction: The intermediate is then coupled with 4-bromo-1H-pyrazole under appropriate conditions, such as using a base and a coupling agent, to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-1-((3-chloropyridin-4-yl)methyl)-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while coupling reactions can produce more complex heterocyclic compounds.
Applications De Recherche Scientifique
4-Bromo-1-((3-chloropyridin-4-yl)methyl)-1H-pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its potential as a therapeutic agent.
Materials Science: It can be utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 4-Bromo-1-((3-chloropyridin-4-yl)methyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-1H-pyrazole: A simpler analog without the chloropyridinylmethyl group.
3-Chloropyridine: A related compound lacking the pyrazole moiety.
1-((3-Chloropyridin-4-yl)methyl)-1H-pyrazol-3-amine: A similar compound without the bromine substituent.
Uniqueness
4-Bromo-1-((3-chloropyridin-4-yl)methyl)-1H-pyrazol-3-amine is unique due to the presence of both bromine and chlorine substituents, which can influence its reactivity and interactions with biological targets. This dual substitution pattern can provide distinct advantages in terms of binding affinity and specificity in medicinal chemistry applications.
Propriétés
Formule moléculaire |
C9H8BrClN4 |
|---|---|
Poids moléculaire |
287.54 g/mol |
Nom IUPAC |
4-bromo-1-[(3-chloropyridin-4-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C9H8BrClN4/c10-7-5-15(14-9(7)12)4-6-1-2-13-3-8(6)11/h1-3,5H,4H2,(H2,12,14) |
Clé InChI |
AUQRHNGKXMWKSH-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC(=C1CN2C=C(C(=N2)N)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S)-1-{bicyclo[2.2.1]heptan-2-yl}ethan-1-ol](/img/structure/B13556170.png)


![Tert-butyl [3-nitro-5-(trifluoromethyl)phenyl]carbamate](/img/structure/B13556190.png)
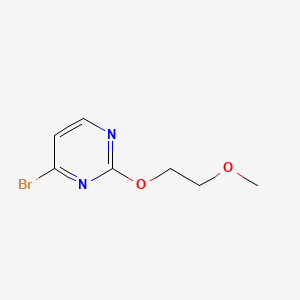
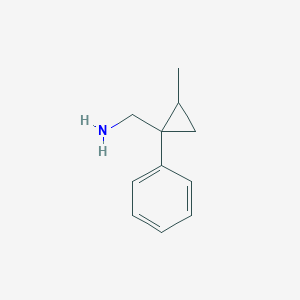
![3'-Bromo-2'-fluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13556217.png)
![rac-methyl (2aR,7bR)-1H,2H,2aH,3H,7bH-cyclobuta[b]indole-2a-carboxylate hydrochloride](/img/structure/B13556220.png)
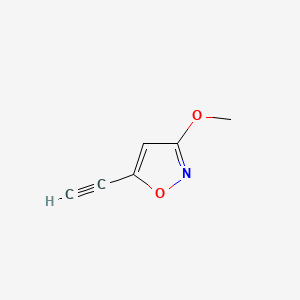
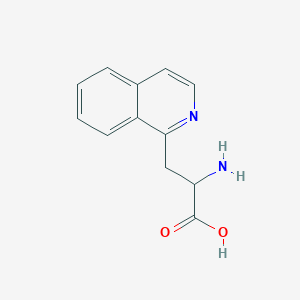
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-3-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxamidedihydrochloride](/img/structure/B13556229.png)
